4-Amino-2,6-dichloropyrimidine-5-carbaldehyde
Overview
Description
4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a substrate used in the synthesis of N-terminal surrogate in amino acid and peptide analogues . It is a type of organoheterocyclic compound .
Synthesis Analysis
The synthesis of this compound involves unexpected aromatic nucleophilic substitution reaction products. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .Molecular Structure Analysis
The molecular structure of this compound is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo [2,3-d] pyrimidine were modified .Chemical Reactions Analysis
The chemical reactions involving this compound include amination, solvolysis, and condensation processes . The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S N Ar reaction .Physical and Chemical Properties Analysis
This compound is a light yellow crystalline solid . It is insoluble in water but soluble in acetone . Its CAS number is 5604-46-6 .Scientific Research Applications
Chemoselective Coupling and Substitution Reactions
A study by Choudhury et al. (2008) demonstrated a highly chemoselective substitution on the 4-amino-6-chloropyrimidine ring system, resulting in the formation of 4, 6-diaminopyrimidine-5-carbaldehyde derivatives with high yield. This process, which potentially involves the intermediacy of imines, shows the compound's utility in generating diaminopyrimidine aldehydes, a crucial step for further chemical transformations (Choudhury, Hongfeng Chen, Nilsen, & Sorgi, 2008).
Synthesis of Condensed Azines
Bakulina et al. (2014) explored the reactions involving 4,6-dichloropyrimidine-5-carbaldehyde to synthesize pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives. Their work underscores the compound's potential in the development of novel heterocyclic structures, confirmed through XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Aromatic Nucleophilic Substitution Reactions
Trilleras et al. (2022) reported on the SNAr reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, highlighting its role in the formation of pyrimidine-based compound precursors. Their findings reveal the compound's versatility in facilitating amination, solvolysis, and condensation processes under mild conditions, which is critical for the synthesis of N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).
Interaction with Glycine Esters
Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. Their work not only expands the chemical space of these heterocyclic compounds but also opens up new avenues for synthesizing potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Mechanism of Action
Target of Action
It is known that this compound is used as a substrate in the synthesis of n-terminal surrogate in amino acid and peptide analogues .
Mode of Action
The mode of action of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde involves aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
It is known that this compound allows the building of pyrimidine-based compound precursors of n-heterocyclic systems .
Result of Action
It is known that this compound is involved in the synthesis of n-terminal surrogate in amino acid and peptide analogues .
Action Environment
It is known that the compound’s reactions occur under mild and environmentally friendly conditions .
Safety and Hazards
Future Directions
The future directions of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde research could involve the microwave-assisted synthesis of pyrazolo [3, 4-d] pyrimidines from 2-amino-4, 6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions . A series of 6-alkynyl-2,4-diaminopyrimidine derivatives bearing various substituents at alkynyl moiety was prepared by the Sonogashira cross-coupling reaction .
Properties
IUPAC Name |
4-amino-2,6-dichloropyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(8)10-5(7)9-3/h1H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVGPFNVCJXVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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